molecular formula C9H10BrNO B3208929 (R)-6-Bromochroman-4-amine CAS No. 1055949-66-0

(R)-6-Bromochroman-4-amine

Cat. No.: B3208929
CAS No.: 1055949-66-0
M. Wt: 228.09
InChI Key: ZESQTVMJJLDRNQ-MRVPVSSYSA-N
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Description

(R)-6-Bromochroman-4-amine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09. The purity is usually 95%.
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Scientific Research Applications

Application in Cine-Amination and Amination Processes

  • The cine-amination process involves the conversion of bromopyrimidines into aminopyrimidines, which may have relevance to the study of (R)-6-Bromochroman-4-amine. The SN(ANRORC) mechanism, a key aspect of this transformation, could offer insights into the behavior of similar compounds (Rasmussen et al., 1978).

Development of Chiral Amines via Urea Coupling

  • The creation of chiral amines, essential in pharmaceuticals, can be achieved through urea coupling and lithiation processes. This technique, potentially applicable to this compound, enables the synthesis of amines with high enantioselectivity and may involve rearrangement processes (Clayden & Hennecke, 2008).

Enzymatic Asymmetric Amination

  • Enzymes like ω-transaminases have been used for the asymmetric amination of tetralone and chromanone derivatives, leading to enantiopure amines. This research could be relevant for the asymmetric synthesis of this compound, providing a route to obtain its pure enantiomeric form (Pressnitz et al., 2013).

Salt and Co-Crystal Formation with Carboxylic Acid Derivatives

  • Studies focusing on the interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acids can provide insights into the properties of this compound, particularly in the context of forming salts and co-crystals. These interactions are crucial for understanding the binding and structural properties of these compounds (Jin et al., 2012).

Development of R-Selective Amine Oxidases

  • Research into R-selective amine oxidases, particularly in their application for synthesizing chiral amines, can be relevant for the study of this compound. These enzymes offer a path to produce enantiomerically pure amines, essential in various industrial applications (Heath et al., 2014).

Enzymatic Strategies Toward Synthesis of Bromo(het)aryloxy Propan-2-amines

  • Enzymatic methods, such as biotransamination and lipase-mediated reactions, are used for synthesizing enantioenriched bromo(het)aryloxy propan-2-amines. These methods, highlighting the potential for enzymatic synthesis of complex amines, could be applicable to the synthesis of this compound (Mourelle-Insua et al., 2016).

Intramolecular Amination of Chiral Bromoallenes

  • The base-mediated intramolecular amination of bromoallenes, resulting in ethynylaziridines, provides insights into the reactivity and potential synthetic pathways for compounds like this compound. These reactions demonstrate the stereoselective synthesis of chiral structures (Ohno et al., 2002).

Future Directions

: The Comprehensive R Archive Network (CRAN)

Properties

IUPAC Name

(4R)-6-bromo-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQTVMJJLDRNQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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